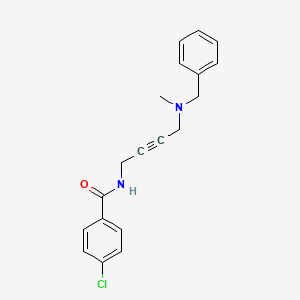

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-chlorobenzamide is a benzamide derivative with potential biological activity. Benzamides are a class of compounds known for their diverse pharmacological properties, including gastrokinetic activity and potential as antimicrotubule agents . The specific structure of this compound suggests it may have unique interactions with biological systems due to the presence of a benzyl(methyl)amino group and a chlorobenzamide moiety.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of carboxylic acids or their derivatives with amines. For example, N-benzylcarboxamides can be synthesized through reactions with essential amino acids, as demonstrated in the preparation of various amino acid derivatives . The synthesis of this compound would likely involve a similar strategy, possibly starting with a 4-chlorobenzamide and introducing the benzyl(methyl)amino group through a targeted synthetic route.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly influence their biological activity. For instance, the presence of a 4-chloro substituent on the benzamide ring has been shown to affect the rate of hydrolysis under acidic conditions . The specific molecular structure of this compound, with its additional alkynyl and benzyl(methyl)amino substituents, would likely confer unique chemical reactivity and biological properties.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including hydrolysis, electrophilic substitution, and reactions with nucleophiles. For example, N-(acetoxymethyl)-4-chlorobenzamide, a related compound, has been shown to react with nucleophiles like cyanide and glutathione, forming cyanomethylamide and S-(4-chlorobenzamidomethyl)glutathione, respectively . The reactivity of this compound would be influenced by its functional groups and could be explored in the context of its potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents on the benzamide core. For instance, the introduction of a 4-chloro substituent can affect the compound's acidity and reactivity in hydrolysis reactions . The specific properties of this compound would need to be characterized to understand its behavior in different environments and its suitability for further development as a pharmacological agent.

Applications De Recherche Scientifique

Herbicidal Activity

Research on compounds structurally similar to N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-chlorobenzamide, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, has demonstrated herbicidal activity against annual and perennial grasses. These compounds show potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops, suggesting a role in weed management strategies (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Synthesis and Reactions with Amino Acids

The synthesis and reactions of N-benzylcarboxamides, including reactions with essential amino acids, have been explored, indicating potential applications in the synthesis of novel amino acid derivatives and peptides. These chemical reactions provide pathways for the development of new pharmaceuticals and bioactive molecules (R. El-Sayed, 1997).

Phytotoxicity and Selective Herbicidal Properties

Studies on N,N-di,sec.butylaminobenzamides, which are related to the compound of interest, have shown selective phytotoxic activity. These compounds are effective in controlling grass weeds by absorption through roots or foliage, emphasizing their potential in selective weed control without harming crop plants (A. Baruffini, G. Pagani, G. Caccialanza, M. Mazza, M. Carmellino, 1978).

Gastrokinetic Agents

Research on benzamides, such as 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, reveals their gastrokinetic activity by enhancing gastric emptying, indicating potential therapeutic applications in gastroenterology (S. Kato, T. Morie, N. Yoshida, J. Matsumoto, 1992).

Antimycobacterial Properties

Benzylamines, including those with N-alkyl chains and substitutions in the aromatic system, have been evaluated against Mycobacterium tuberculosis, showing significant antimycobacterial properties. This research underscores the potential of such compounds in developing new treatments for tuberculosis and leprosy (W. Meindl, E. von Angerer, H. Schönenberger, G. Ruckdeschel, 1984).

Propriétés

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c1-22(15-16-7-3-2-4-8-16)14-6-5-13-21-19(23)17-9-11-18(20)12-10-17/h2-4,7-12H,13-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWWWRGWNDDEGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)C1=CC=C(C=C1)Cl)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2496533.png)

![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2496536.png)

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2496542.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)

![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)

![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)